molecular formula C11H10F3N B1611168 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole CAS No. 81558-19-2

2,3-Dimethyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B1611168
CAS No.: 81558-19-2
M. Wt: 213.2 g/mol
InChI Key: DGZNEPYFRHNSEX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(trifluoromethyl)-1H-indole is a compound belonging to the indole family, characterized by the presence of a trifluoromethyl group at the 5-position and two methyl groups at the 2- and 3-positions of the indole ring. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and biological properties of the compound.

Preparation Methods

The synthesis of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the reaction of 2,3-dimethylindole with a trifluoromethylating agent under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,3-Dimethyl-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethyl-5-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole include other trifluoromethyl-substituted indoles, such as 2,3-dimethyl-4-(trifluoromethyl)-1H-indole and 2,3-dimethyl-6-(trifluoromethyl)-1H-indole. These compounds share the trifluoromethyl group but differ in the position of substitution on the indole ring. The unique positioning of the trifluoromethyl group in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,3-dimethyl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNEPYFRHNSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511791
Record name 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81558-19-2
Record name 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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